1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one
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Overview
Description
Ethanone, 1-[4-(dodecylthio)phenyl]- is an organic compound with the molecular formula C20H32OS It is characterized by the presence of a dodecylthio group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dodecylthio)phenyl]- typically involves the reaction of 4-(dodecylthio)benzaldehyde with a suitable acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(dodecylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 1-[4-(dodecylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(dodecylthio)phenyl]- involves its interaction with specific molecular targets. The dodecylthio group can interact with biological membranes, potentially disrupting their function. The phenyl and ethanone groups may also interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-methylphenyl)-: Similar structure but with a methyl group instead of a dodecylthio group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a dodecylthio group.
Ethanone, 1-[4-(methylthio)phenyl]-: Features a methylthio group instead of a dodecylthio group.
Uniqueness
Ethanone, 1-[4-(dodecylthio)phenyl]- is unique due to the presence of the long dodecylthio chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
56944-52-6 |
---|---|
Molecular Formula |
C20H32OS |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-(4-dodecylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C20H32OS/c1-3-4-5-6-7-8-9-10-11-12-17-22-20-15-13-19(14-16-20)18(2)21/h13-16H,3-12,17H2,1-2H3 |
InChI Key |
MBAKURXDUCWXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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